molecular formula C9H14N2O B1624749 3-(2-Oxoazepan-1-yl)propanenitrile CAS No. 7336-15-4

3-(2-Oxoazepan-1-yl)propanenitrile

Cat. No.: B1624749
CAS No.: 7336-15-4
M. Wt: 166.22 g/mol
InChI Key: BATPRUOCWWXKAF-UHFFFAOYSA-N
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Description

3-(2-Oxoazepan-1-yl)propanenitrile is a chemical compound with the molecular formula C9H14N2O. It is characterized by the presence of an azepane ring, which is a seven-membered ring containing one nitrogen atom, and a nitrile group. This compound is known for its colorless to pale-yellow appearance and is typically found in a sticky oil to semi-solid form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxoazepan-1-yl)propanenitrile involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing a nitrile group and an amine group, followed by oxidation to form the oxoazepane ring. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxoazepan-1-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Oxoazepan-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Oxoazepan-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The azepane ring provides structural stability and can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Oxoazepan-1-yl)butanenitrile
  • 3-(2-Oxoazepan-1-yl)pentanenitrile
  • 3-(2-Oxoazepan-1-yl)hexanenitrile

Uniqueness

3-(2-Oxoazepan-1-yl)propanenitrile is unique due to its specific ring size and the presence of both a nitrile and an oxo group.

Properties

IUPAC Name

3-(2-oxoazepan-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-6-4-8-11-7-3-1-2-5-9(11)12/h1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATPRUOCWWXKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445630
Record name 1H-Azepine-1-propanenitrile, hexahydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7336-15-4
Record name N-(2-Cyanoethyl)-ε-caprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7336-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine-1-propanenitrile, hexahydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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